molecular formula C27H34N2O3 B14984150 N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

Cat. No.: B14984150
M. Wt: 434.6 g/mol
InChI Key: FSLHILYNSPIHRR-UHFFFAOYSA-N
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Description

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes or ketones.

    Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions.

    Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the azepane ring or other functional groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and various acids or bases can be used depending on the desired substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Material Science: This compound could be used in the development of new materials with specific electronic or optical properties.

    Biological Research: It may be used as a tool compound to study various biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide: can be compared with other benzofuran derivatives that have similar structural features.

    Azepane-containing compounds: These compounds share the azepane ring structure and may have similar biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C27H34N2O3

Molecular Weight

434.6 g/mol

IUPAC Name

N-[2-(azepan-1-yl)-2-(4-methoxyphenyl)ethyl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C27H34N2O3/c1-18-9-14-23-20(3)26(32-25(23)19(18)2)27(30)28-17-24(29-15-7-5-6-8-16-29)21-10-12-22(31-4)13-11-21/h9-14,24H,5-8,15-17H2,1-4H3,(H,28,30)

InChI Key

FSLHILYNSPIHRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=C(C=C3)OC)N4CCCCCC4)C)C

Origin of Product

United States

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